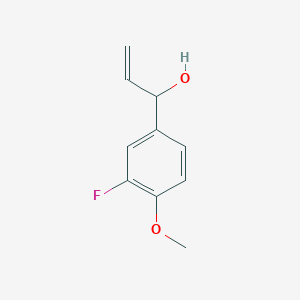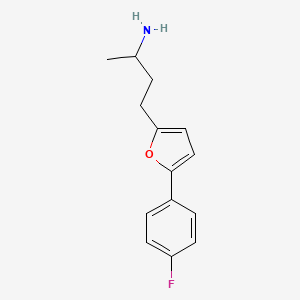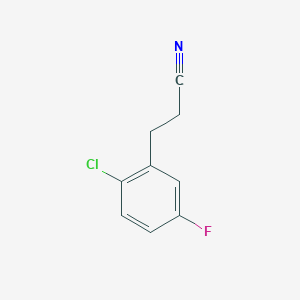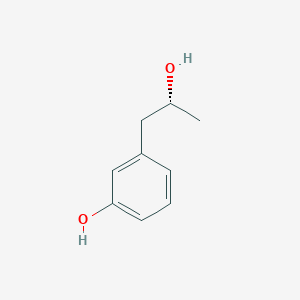
(R)-3-(2-Hydroxypropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2R)-2-Hydroxypropyl]phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-hydroxypropyl]phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . Another method involves the reduction of quinones, which can yield phenolic compounds . Additionally, the Fries rearrangement and Bamberger rearrangement are also used for the synthesis of phenols .
Industrial Production Methods
On an industrial scale, phenols can be produced from benzene derivatives. For example, benzenesulphonic acid can be treated with molten sodium hydroxide at high temperatures to form sodium phenoxide, which upon acidification yields phenol . This method can be adapted for the production of various substituted phenols, including 3-[(2R)-2-hydroxypropyl]phenol.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2R)-2-Hydroxypropyl]phenol undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Applications De Recherche Scientifique
3-[(2R)-2-Hydroxypropyl]phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(2R)-2-hydroxypropyl]phenol involves its interaction with various molecular targets. As a phenolic compound, it can donate hydrogen atoms or electrons to neutralize free radicals, thereby exhibiting antioxidant properties . Additionally, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
3-[(2R)-2-Hydroxypropyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike simple dihydroxybenzenes, the presence of the hydroxypropyl group can influence its solubility, reactivity, and biological activity .
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-[(2R)-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H12O2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,10-11H,5H2,1H3/t7-/m1/s1 |
Clé InChI |
QBXLGKAGMWXECL-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=CC=C1)O)O |
SMILES canonique |
CC(CC1=CC(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


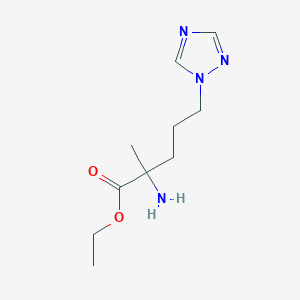

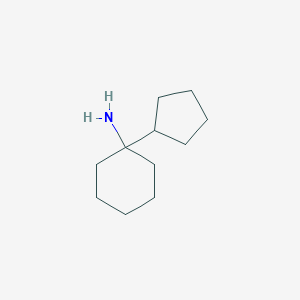

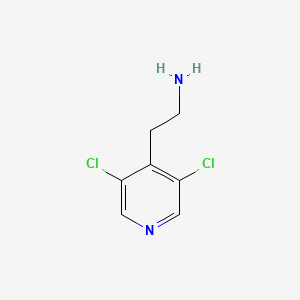
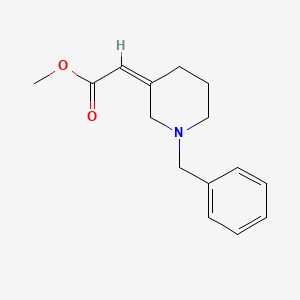
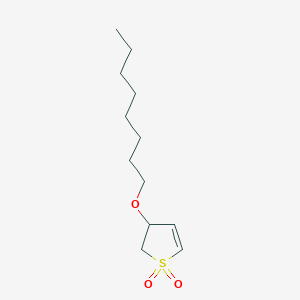

![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)
![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
